molecular formula C21H15N3O4 B4656905 N-(3-hydroxyphenyl)-1,3-dioxo-2-(pyridin-3-ylmethyl)isoindole-5-carboxamide

N-(3-hydroxyphenyl)-1,3-dioxo-2-(pyridin-3-ylmethyl)isoindole-5-carboxamide

Cat. No.: B4656905
M. Wt: 373.4 g/mol
InChI Key: VQPKLPHEBYVOMD-UHFFFAOYSA-N
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Description

N-(3-hydroxyphenyl)-1,3-dioxo-2-(pyridin-3-ylmethyl)isoindole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a hydroxyphenyl group, a dioxoisoindole moiety, and a pyridinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxyphenyl)-1,3-dioxo-2-(pyridin-3-ylmethyl)isoindole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate dicarboxylic acid derivative and an amine.

    Introduction of the Pyridinylmethyl Group: The pyridinylmethyl group can be introduced via a nucleophilic substitution reaction using a pyridine derivative and a suitable leaving group.

    Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a boronic acid derivative of the hydroxyphenyl group and a halogenated isoindole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxyphenyl)-1,3-dioxo-2-(pyridin-3-ylmethyl)isoindole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl groups in the isoindole moiety can be reduced to form alcohol derivatives.

    Substitution: The pyridinylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted isoindole derivatives.

Scientific Research Applications

N-(3-hydroxyphenyl)-1,3-dioxo-2-(pyridin-3-ylmethyl)isoindole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Medicine: This compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-(3-hydroxyphenyl)-1,3-dioxo-2-(pyridin-3-ylmethyl)isoindole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through various pathways, such as inhibition of enzyme activity or alteration of protein conformation. The exact mechanism of action depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-hydroxyphenyl)-1,3-dioxo-2-(pyridin-2-ylmethyl)isoindole-5-carboxamide
  • N-(4-hydroxyphenyl)-1,3-dioxo-2-(pyridin-3-ylmethyl)isoindole-5-carboxamide
  • N-(3-methoxyphenyl)-1,3-dioxo-2-(pyridin-3-ylmethyl)isoindole-5-carboxamide

Uniqueness

N-(3-hydroxyphenyl)-1,3-dioxo-2-(pyridin-3-ylmethyl)isoindole-5-carboxamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxyphenyl group, in particular, allows for unique interactions with biological targets and contributes to its potential therapeutic properties.

Properties

IUPAC Name

N-(3-hydroxyphenyl)-1,3-dioxo-2-(pyridin-3-ylmethyl)isoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O4/c25-16-5-1-4-15(10-16)23-19(26)14-6-7-17-18(9-14)21(28)24(20(17)27)12-13-3-2-8-22-11-13/h1-11,25H,12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPKLPHEBYVOMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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